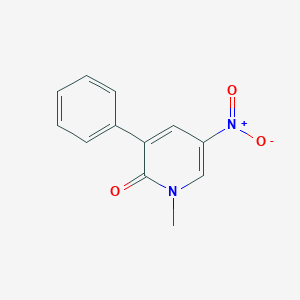

1-Methyl-5-nitro-3-phenylpyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-5-nitro-3-phenylpyridin-2-one is a chemical compound that belongs to the class of nitroaromatic compounds. It has been widely studied for its potential use in various scientific research applications.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Zwitterionic salts derived from reactions involving pyridine derivatives have been shown to act as effective organocatalysts for transesterification reactions, demonstrating the utility of nitrogen-containing heterocycles in promoting chemical transformations (Ishihara, Niwa, & Kosugi, 2008).

- The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, highlights the role of pyridin-2-one derivatives in the development of therapeutically relevant compounds (Zhang, Lai, Feng, & Xu, 2019).

Molecular Complexation and Crystal Engineering

- Studies on molecular complexes formed between hydroxy-nitrobiphenyl/stilbene and pyridine-1-oxide derivatives underscore the application of pyridine derivatives in designing materials with quadratic nonlinear optical behavior, crucial for advancing optical technologies (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Spectroscopic Studies and Material Properties

- Excited states of selected hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine, have been synthesized and analyzed through electronic absorption and emission spectra. Such studies contribute to the understanding of the photophysical properties of nitropyridine derivatives, which could be leveraged in designing photofunctional materials (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2016).

Fluorescent Probes and Sensors

- Development of aminoethylpyridine-based fluorescent probes for the detection of Fe3+ and Hg2+ ions in aqueous media showcases the application of nitropyridine derivatives in environmental monitoring and biological systems, underscoring their potential in the development of chemosensors (Singh, Thakur, Raj, & Pandey, 2020).

Propriétés

IUPAC Name |

1-methyl-5-nitro-3-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-13-8-10(14(16)17)7-11(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDAPOCORLBBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

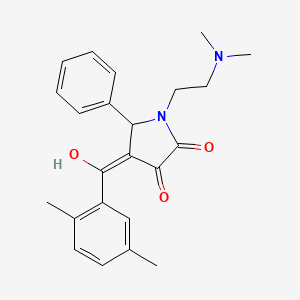

CN1C=C(C=C(C1=O)C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-3-phenylpyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)

![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)

![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)

![5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2597870.png)

![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)